2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Overview
Description
2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methyl group attached to the pyrido[4,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidine derivatives inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
It is known that pyrimidine derivatives exhibit potent anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis through the intrinsic pathway . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased cell death . Additionally, it influences gene expression by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis. The compound also interacts with other biomolecules, such as p53 and Bcl-2, enhancing its pro-apoptotic effects . Furthermore, it modulates gene expression by affecting transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, with a half-life of approximately 24 hours . It undergoes degradation in the presence of metabolic enzymes, leading to the formation of inactive metabolites . Long-term exposure to the compound results in sustained cell cycle arrest and apoptosis, with minimal development of resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At high doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, requiring careful dose optimization to achieve maximum efficacy with minimal toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The major metabolic pathways involve hydroxylation and demethylation, leading to the formation of inactive metabolites . These metabolites are then excreted through the urine and feces . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters, such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target proteins and enzymes . It is also subject to post-translational modifications, such as phosphorylation and ubiquitination, which can affect its stability and activity . The presence of specific targeting signals and binding motifs directs the compound to its subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 2,6-dimethyl-3,5-dicarbethoxy-4H-pyran-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
- 2-(4-bromophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
- 2-(4-methylphenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, the fluorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-methyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-18-7-6-12-11(8-18)14(19)17-13(16-12)9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3,(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNVUIRZEGKKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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